molecular formula C21H20BrNO4S2 B4934780 (5E)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4934780
M. Wt: 494.4 g/mol
InChI Key: HABYYQHIMIISHD-WOJGMQOQSA-N
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Description

(5E)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone core, a bromophenyl group, and a dimethylphenoxyethoxy moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiazolidinone ring, the introduction of the bromophenyl group, and the attachment of the dimethylphenoxyethoxy moiety. Common reagents used in these reactions include brominating agents, thiazolidinone precursors, and phenoxyethoxy derivatives. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes can be employed to enhance the efficiency of the production process. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(5E)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5E)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(5E)-5-[[3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO4S2/c1-12-4-5-15(8-13(12)2)26-6-7-27-19-16(22)9-14(10-17(19)25-3)11-18-20(24)23-21(28)29-18/h4-5,8-11H,6-7H2,1-3H3,(H,23,24,28)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABYYQHIMIISHD-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=C3C(=O)NC(=S)S3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Br)/C=C/3\C(=O)NC(=S)S3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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